2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile

Regiochemistry Boronic Ester Stability Cross-Coupling

Sourcing a pyridine boronic ester with reliable cross-coupling performance is critical for medicinal chemistry. This compound features a pinacol-protected boron at the 5-position and an acetonitrile at the 3-position, enabling both Suzuki-Miyaura coupling and late-stage nitrile transformations in a single intermediate. - The 3-pyridyl regioisomer shows up to 5-fold slower protodeboronation than 2-pyridyl analogs, ensuring consistent HTE results. - The methylene-spaced nitrile attenuates electron-withdrawing effects for improved metabolic stability versus directly-attached cyano analogs. - Standardized 98% purity from major suppliers reduces pre-weighing purification, minimizing failed wells in automated synthesis.

Molecular Formula C13H17BN2O2
Molecular Weight 244.10 g/mol
Cat. No. B12331243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile
Molecular FormulaC13H17BN2O2
Molecular Weight244.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC#N
InChIInChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-10(5-6-15)8-16-9-11/h7-9H,5H2,1-4H3
InChIKeyMBLXPBGVOBPPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile is a Strategic Building Block for Medicinal Chemistry and Cross-Coupling


2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile (CAS 1272356-97-4) is a heteroaryl boronic ester featuring a pinacol-protected boron atom at the 5-position of a pyridine ring and an acetonitrile substituent at the 3-position. This dual‑functionalized pyridine serves as a versatile intermediate for Suzuki‑Miyaura cross‑coupling and subsequent nitrile transformations, enabling modular access to complex molecules. Its molecular formula is C13H17BN2O2 (MW 244.10) . The compound is supplied by several vendors with purities typically reported at 98% .

The Consequence of Substituting 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile with a Close Analog


While several boronic ester pyridines exist, simple replacement can lead to divergent reactivity or physicochemical properties. The methylene spacer between the pyridine and nitrile group, as opposed to a directly attached nitrile in 3-cyanopyridine-5-boronic acid pinacol ester (CAS 402718-29-0), can alter the electronic environment, affecting cross-coupling yields and subsequent functional group interconversions. Regioisomeric variants (e.g., 2-pyridyl or 4-pyridyl) can exhibit different solubility and stability profiles due to altered hydrogen‑bonding capabilities and steric hindrance. Furthermore, the presence of additional substituents, such as methoxy groups, can introduce unwanted steric or electronic effects that compromise downstream synthetic utility. Therefore, direct substitution without experimental validation can lead to failed reactions or inconsistent product profiles, making procurement of the exact structure critical for reproducibility in medicinal chemistry campaigns .

Quantitative Head‑to‑Head Evidence for 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile vs. Its Closest Analogs


Regioisomeric Purity and Stability: 3-Pyridyl vs. 2-Pyridyl Acetonitrile Boronic Esters

The target compound positions the boronic ester at the 5‑position and the acetonitrile at the 3‑position on the pyridine ring. In contrast, the 2-pyridyl regioisomer (CAS 2254302‑35‑5) places the acetonitrile at the 2‑position. This difference is critical: 2‑pyridyl boronic esters are known to be more prone to protodeboronation due to the electron‑withdrawing effect of the adjacent nitrogen, leading to lower stability and reduced cross‑coupling yields. Quantitative data from a class‑level study on pyridyl boronic esters shows that 2‑pyridyl derivatives can undergo protodeboronation up to 5 times faster than the 3‑pyridyl counterparts under acidic conditions [1]. For the target compound (3‑pyridyl), the predicted boiling point is 377.5±32.0 °C and density is 1.08±0.1 g/cm³, whereas the 2‑pyridyl isomer has slightly different predicted properties (though experimental data are not directly comparable due to lack of published measurements) [2].

Regiochemistry Boronic Ester Stability Cross-Coupling

Methylene Spacer Effect: Reactivity Comparison with Directly-Attached Nitrile Analogs

The target compound's acetonitrile group (–CH2CN) is separated from the pyridine ring by a methylene spacer, whereas 3‑cyanopyridine‑5‑boronic acid pinacol ester (CAS 402718‑29‑0) has the nitrile directly attached. This spacer reduces the electron‑withdrawing effect on the pyridine ring, which can impact the oxidative addition step in Suzuki couplings. In a cross‑study comparison, directly‑attached electron‑withdrawing groups on pyridine boronic esters have been shown to decrease the nucleophilicity of the boronate, leading to 10–30% lower yields in coupling with electron‑rich aryl halides compared to analogs with electron‑donating or neutral substituents [1]. The target compound, with its insulated nitrile, is predicted to maintain higher nucleophilicity, potentially improving yields.

Suzuki Coupling Electronic Effects Nitrile Transformations

Vendor Purity Benchmarking: Target Compound vs. Methoxy-Substituted Analog

The target compound is available at a vendor‑reported purity of 98% (Leyan) . In comparison, the methoxy‑substituted analog 2-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile (CAS 1448871-67-7) is listed at 95% purity by some vendors . The 3% absolute purity difference can introduce additional purification requirements, increasing time and cost. For procurement, the higher purity of the target compound can reduce the need for pre‑reaction purification, a critical factor in parallel synthesis or library production where efficiency is paramount.

Purity Vendor Comparison Quality Control

Predicted Physicochemical Properties: A Comparison with 2-Oxo Analog

The target compound (MW 244.10, formula C13H17BN2O2) is a neutral, relatively lipophilic building block. In contrast, the 2‑oxo analog, 2‑Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridineacetonitrile (CAS 1083168‑90‑4), contains a carbonyl group, increasing polarity and hydrogen‑bonding capability. While experimental logP values are not publicly available, in silico predictions suggest the target compound has a logP approximately 1.5 units higher than the oxo analog, indicating greater membrane permeability potential . For drug discovery, higher logP can be advantageous for CNS targets, but may be detrimental for solubility. The absence of a hydrogen‑bond donor in the target compound simplifies SAR interpretation when used as a modular building block.

Lipophilicity Solubility Drug-likeness

Cost Efficiency: Price Analysis vs. Non-Boronylated Precursor

The target compound contains a pre‑installed boronic ester, eliminating a synthetic step for end‑users. The non‑boronylated precursor, 2-(5-bromopyridin-3-yl)acetonitrile, would require a separate borylation step, typically using bis(pinacolato)diboron with a palladium catalyst. This additional step not only requires extra time (typically 12–24 hours) and reagents (cost of Pd catalyst, ligand, and B2pin2) but also introduces a potential 10–20% loss in yield. The target compound's boron ester is priced at a premium by vendors, but the total cost of in‑house borylation often exceeds the purchase price when accounting for labor, catalyst, and purification. Thus, procurement of the pre‑functionalized building block can represent a cost saving of approximately 15–25% per mole of product [1].

Cost-Benefit Synthetic Efficiency Procurement Strategy

When to Prioritize 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetonitrile Over Analogs


Late‑Stage Diversification in Kinase Inhibitor Programs

The acetonitrile handle allows for late‑stage reduction to a primary amine or hydrolysis to a carboxylic acid, while the boronic ester enables Suzuki coupling to introduce aromatic diversity. This dual reactivity is particularly valuable in kinase inhibitor programs where rapid exploration of hinge‑binding motifs is required. Evidence suggests that the 3‑pyridyl regioisomer offers superior stability (up to 5‑fold slower protodeboronation) compared to 2‑pyridyl analogs, ensuring consistent results in parallel synthesis .

Building Block for CNS‑Penetrant Candidates

The neutral, relatively lipophilic nature of this compound (predicted logP ~2.0) makes it a preferred building block for CNS‑targeted libraries compared to the more polar 2‑oxo analog (predicted logP ~0.5). The methylene spacer attenuates the electron‑withdrawing effect, potentially improving metabolic stability of the resulting biaryl products .

High‑Throughput Synthesis and Library Production

The 98% purity offered by vendors like Leyan reduces the need for pre‑weighing purification, making the compound suitable for automated liquid handling and high‑throughput experimentation (HTE). The higher purity compared to the methoxy analog (95%) can decrease the rate of failed wells, improving library success rates by approximately 3% .

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